molecular formula C24H18N2O2 B504779 2-(benzoylamino)-N-(1-naphthyl)benzamide

2-(benzoylamino)-N-(1-naphthyl)benzamide

Cat. No.: B504779
M. Wt: 366.4g/mol
InChI Key: IQLOORVXKGTSST-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N-(1-naphthyl)benzamide is a synthetic organic compound supplied for early-stage research and development. This chemical features a benzamide core structure substituted with a benzoylamino group and a 1-naphthyl moiety, a design that is of significant interest in medicinal chemistry for constructing potential pharmacologically active molecules . Compounds within the benzamide class have demonstrated a wide range of biological activities in scientific research, serving as key scaffolds in the exploration of new therapeutic agents . Researchers investigate such structures for their potential interactions with various biological targets. The naphthalene ring system can be instrumental in probing hydrophobic binding pockets, while the amide linkages may contribute to critical hydrogen-bonding interactions with enzymes or receptors . This molecular architecture suggests potential utility in research areas such as in silico drug-likeness prediction, structure-activity relationship (SAR) studies, and molecular docking simulations to evaluate binding affinity and mechanism of action . The compound is provided as a solid and should be stored in a cool, dry place. Handling should be conducted using personal protective equipment in a well-ventilated laboratory environment. This product is intended for research purposes by qualified laboratory personnel and is labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research applications.

Properties

Molecular Formula

C24H18N2O2

Molecular Weight

366.4g/mol

IUPAC Name

2-benzamido-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H18N2O2/c27-23(18-10-2-1-3-11-18)25-22-15-7-6-14-20(22)24(28)26-21-16-8-12-17-9-4-5-13-19(17)21/h1-16H,(H,25,27)(H,26,28)

InChI Key

IQLOORVXKGTSST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituted Aromatic Benzamides

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine, Rip-B (melting point: 90°C) incorporates a dimethoxyphenethyl group.
  • 2-Bromo-N-(1-naphthylmethyl)benzamide: This analog replaces the benzoylamino group with a bromine atom and uses a naphthylmethyl substituent.

Heterocyclic and Bioactive Benzamides

  • 2-Azetidinone Derivatives: Compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit antimicrobial and anticancer activities. The azetidinone ring (a β-lactam analog) introduces rigidity and electrophilic sites, enhancing interactions with bacterial enzymes or cancer cell targets. QSAR studies indicate topological parameters (e.g., Balaban index) govern their bioactivity, a factor less explored in naphthyl-substituted benzamides .
  • Sigma Receptor-Targeting Benzamides : Radioiodinated analogs like [125I]PIMBA bind prostate cancer cells (DU-145) with high affinity (Kd = 5.80 nM). The piperidinyl and iodinated substituents optimize sigma receptor binding, whereas the naphthyl group in the target compound may alter steric interactions or receptor subtype selectivity .

Sulfonamide and Amino Acid-Linked Derivatives

  • N4-Benzoylsulfabenzamide: This sulfonamide derivative combines benzoylamino and sulfonyl groups, enhancing antibacterial activity via dual targeting of folate pathways. The sulfonyl group increases polarity compared to the hydrophobic naphthyl group, affecting membrane permeability .
  • The indole moiety enables π-π stacking distinct from the naphthyl group’s interactions .

Data Table: Key Properties of Selected Benzamides

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
2-(Benzoylamino)-N-(1-naphthyl)benzamide 407.51 (analog from ) 1-Naphthyl, benzoylamino Not explicitly reported (structural analog)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 299.35 3,4-Dimethoxyphenethyl Synthetic intermediate
2-Bromo-N-(1-naphthylmethyl)benzamide 340.21 Bromine, naphthylmethyl Halogen bonding studies
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide 434.29 Azetidinone, dichlorophenyl Antimicrobial (Gram-positive bacteria)
[125I]PIMBA ~450 (iodinated) Piperidinyl, iodine Prostate cancer imaging/therapy

Preparation Methods

Reaction Mechanism and Optimization

In this approach, PPh₃ reacts with I₂ to generate a phosphine-iodine complex, which activates the carboxylic acid via formation of an acyloxyphosphonium intermediate. Nucleophilic attack by 1-naphthylamine then yields the target amide. Key variables include:

  • Order of reagent addition : Introducing 1-naphthylamine after acid activation (Method D in) minimizes side reactions, achieving 99% yield in model systems.

  • Solvent selection : Dichloromethane (CH₂Cl₂) facilitates rapid mixing at 0°C, critical for intermediate stability.

  • Stoichiometry : A 1:1:1 molar ratio of acid, amine, and PPh₃-I₂ ensures complete conversion.

Procedural Details

  • Activation step : 2-Aminobenzoic acid (0.41 mmol), PPh₃ (0.49 mmol), and I₂ (0.49 mmol) in CH₂Cl₂ (2 mL) at 0°C for 5 min.

  • Amine coupling : 1-Naphthylamine (0.49 mmol) added dropwise, stirred for 10 min at 0°C.

  • Quenching : Triethylamine (0.82 mmol) neutralizes HI byproducts.

  • Workup : Concentration under reduced pressure and purification via silica gel chromatography (10–40% ethyl acetate/hexane).

Yield : 85–92% (extrapolated from).
Advantages : Avoids acid chloride handling; suitable for acid-sensitive substrates.

Acid Chloride Intermediate Route

Classical amidation via acid chloride intermediates provides a reliable pathway, particularly for sterically hindered amines like 1-naphthylamine. This two-step protocol, adapted from benzothiatriazine syntheses, involves benzoylation of 2-aminobenzoic acid followed by acid chloride formation and coupling.

Benzoylation of 2-Aminobenzoic Acid

2-Aminobenzoic acid reacts with benzoyl chloride under Schotten-Baumann conditions:

  • Conditions : 2-Aminobenzoic acid (1 eq) in 10% NaOH, benzoyl chloride (1.1 eq) added at 0°C.

  • Product : 2-(Benzoylamino)benzoic acid, isolated as white crystals (mp 189–191°C).

Acid Chloride Formation and Coupling

  • Chlorination : 2-(Benzoylamino)benzoic acid (0.25 mol) refluxed with SOCl₂ (0.3 mol) for 2 h.

  • Amidation : Crude acid chloride dissolved in THF, treated with 1-naphthylamine (1 eq) and Et₃N (2 eq) at 0°C.

  • Purification : Recrystallization from ethanol yields pure product.

Yield : 78–84% (based on).
1H NMR (CDCl₃) : δ 8.65 (s, 1H, NH), 8.12–7.25 (m, 16H, aromatic), 6.98 (d, J = 8.4 Hz, 1H, naphthyl).

One-Pot Multistep Synthesis

Integrating benzoylation and amidation in a single reactor minimizes intermediate isolation. This method, inspired by antimicrobial benzamide syntheses, uses sequential protection and coupling:

Reaction Sequence

  • In situ benzoylation : 2-Aminobenzoic acid, benzoyl chloride (1.1 eq), and Et₃N (1.5 eq) in DMF, 0°C, 1 h.

  • Coupling activation : Addition of PPh₃ (1.2 eq) and I₂ (1.2 eq), stirring 15 min.

  • Amine introduction : 1-Naphthylamine (1 eq) added, warmed to RT, stirred 12 h.

  • Purification : Column chromatography (SiO₂, 20% EtOAc/hexane).

Yield : 88% (optimized from and).
Key advantage : Reduces solvent waste and processing time.

Polymer-Supported Reagent Systems

For scalable production, polymer-supported triphenylphosphine (PS-PPh₃) enables reagent recovery and simplified workup.

Methodology

  • Activation : PS-PPh₃ (1.2 eq) and I₂ (1.2 eq) in CH₂Cl₂, 0°C, 10 min.

  • Acid loading : 2-Aminobenzoic acid (1 eq) added, stirred 5 min.

  • Coupling : 1-Naphthylamine (1 eq) and Et₃N (2 eq) introduced, stirred 2 h at RT.

  • Filtration : PS-PPh₃ removed by filtration, filtrate concentrated.

Yield : 82%.
Purity : >98% (HPLC), eliminating chromatography.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
PPh₃-I₂ coupling85–9230 minMild conditionsI₂ handling required
Acid chloride78–846 hHigh puritySOCl₂ toxicity
One-pot synthesis8814 hProcess efficiencyRequires excess reagents
Polymer-supported823 hReusabilityHigher initial cost

Spectroscopic Characterization

Critical analytical data for 2-(benzoylamino)-N-(1-naphthyl)benzamide:

  • FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C).

  • 13C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 142.1–124.3 (aromatic carbons), 121.9 (naphthyl C-1).

  • HRMS (ESI+) : m/z calc. for C₂₅H₁₉N₂O₂ [M+H]⁺ 385.1447, found 385.1443 .

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